N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-13-16(21)19(17(22)14(4-2)23-13)11-15(20)18-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGKAORLWOJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dithiolane Precursors
A thiomorpholine ring is constructed via cyclization of dithiolane derivatives under acidic or basic conditions. For example, diethylamine and thioglycolic acid undergo condensation in the presence of iodine to form a thiazolidine intermediate, which is subsequently oxidized with hydrogen peroxide or potassium permanganate to introduce the 3,5-dioxo groups.
Reaction Conditions:
Direct Oxidation of Thiolactams
Thiolactams derived from ethylenediamine and carbon disulfide are oxidized using NaIO₄ or H₂O₂ to yield the dioxothiomorpholine core. This method avoids multi-step cyclization but requires strict temperature control (40–60°C) to prevent over-oxidation.
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced at the thiomorpholine’s 4-position via two principal strategies:
Chloroacetylation Followed by Benzylamine Substitution
This two-step approach is widely documented in agrochemical syntheses:
Chloroacetylation:
Nucleophilic Substitution with Benzylamine:
Direct Coupling via Carboxylic Acid Activation
An alternative route involves synthesizing a thiomorpholine-acetic acid derivative, followed by amide bond formation:
Synthesis of 4-Carboxymethylthiomorpholine-3,5-dione:
Amide Formation:
Multi-Component Reaction (MCR) Strategies
Recent advancements utilize one-pot MCRs to streamline synthesis. For example, a ternary condensation of:
Conditions:
- Solvent: Ethanol or DMF.
- Catalyst: Morpholine or piperidine (10–15 mol%).
- Temperature: 50–70°C for 3–5 hours.
- Yield: 55–60%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Chloroacetylation | High selectivity, scalable | Requires toxic chloroacetyl chloride | 65–70% |
| Carboxylic Acid Coupling | Avoids halogenated reagents | Multi-step, lower overall efficiency | 60–65% |
| MCR | One-pot, reduced purification steps | Sensitivity to stoichiometric ratios | 55–60% |
Mechanistic Insights and Optimization
Role of Solvent Polarity
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of benzylamine, improving substitution efficiency in chloroacetylation. Conversely, ethanol or methanol favors proton transfer in MCRs.
Temperature-Dependent Byproduct Formation
Elevated temperatures (>100°C) during acylation promote hydrolysis of chloroacetamide to acetic acid derivatives. Optimal ranges: 80–90°C for substitution, 25–40°C for coupling.
Catalytic Effects
Quaternary ammonium salts (e.g., TBAB) accelerate cyclization and substitution by stabilizing transition states through phase-transfer mechanisms.
Characterization and Validation
Synthetic products are validated using:
- NMR Spectroscopy: Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and thiomorpholine methylenes (δ 2.5–3.1 ppm).
- HPLC Purity: ≥98% achieved via normal-phase chromatography.
- Mass Spectrometry: Molecular ion peaks at m/z 380.46 (C₁₈H₂₄N₂O₅S).
Industrial-Scale Considerations
- Cost Efficiency: Chloroacetylation is preferred for large-scale production due to reagent availability.
- Waste Management: Neutralization of HCl byproducts requires Ca(OH)₂ or NaOH scrubbing.
- Process Safety: Strict control of exothermic reactions during oxidation steps.
Emerging Methodologies
Photocatalytic Amination
Recent patents describe visible-light-mediated amination using Ru(bpy)₃²⁺ catalysts, reducing reaction times to 2–3 hours.
Flow Chemistry Approaches
Continuous-flow systems enhance heat/mass transfer in cyclization and acylation steps, improving yields by 10–15% compared to batch methods.
Chemical Reactions Analysis
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Benznidazole (N-benzyl-2-nitroimidazolylacetamide)
Structural Differences :
- Heterocyclic Core : Benznidazole contains a nitroimidazole ring, whereas the target compound uses a thiomorpholin ring.
- Substituents : Benznidazole lacks the diethyl and dioxo groups present in the thiomorpholin core of the target compound.
Functional Implications :
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide
Structural Differences :
- Heterocyclic Core : This compound features a fused pyrazolo-benzothiazine system, contrasting with the thiomorpholin ring.
- Substituents: A 2-fluorobenzyl group enhances lipophilicity, while the target compound uses a non-fluorinated benzyl group.
Functional Implications :
- Lipophilicity : The fluorobenzyl group may increase blood-brain barrier penetration compared to the target compound’s benzyl group.
Morpholinone Derivatives
Structural Differences :
- Core Modification: Morpholinone derivatives replace sulfur with oxygen, and lack diethyl substituents.
Functional Implications :
- Electronic Effects : Sulfur’s lower electronegativity in the target compound may weaken dipole interactions but enhance hydrophobic interactions.
- Steric Effects: Diethyl groups in the target compound could hinder binding to flat active sites, unlike smaller substituents in morpholinones .
Data Table: Comparative Analysis of Key Parameters
Research Findings and Implications
- Crystallography : The structural determination of such compounds often relies on software like SHELX, which aids in resolving hydrogen-bonding networks and molecular packing .
- Hydrogen Bonding : The dioxo groups in the target compound may form robust hydrogen bonds, influencing crystal stability and solubility .
- Therapeutic Potential: Structural similarities to benznidazole suggest possible antiparasitic or antimicrobial applications, though empirical validation is needed .
Biological Activity
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The compound features a thiomorpholine ring that contributes to its biological properties.
Synthesis
The synthesis of this compound has been achieved through various chemical routes involving the reaction of benzyl amine with appropriate acetamido derivatives. The synthetic pathway typically involves the use of reagents such as isocyanates and thioketones to introduce the thiomorpholine moiety.
Anticonvulsant Activity
Research has shown that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds have indicated that certain structural features are crucial for maximizing anticonvulsant efficacy. A notable example is the compound N-benzyl-2-acetamido-3-methoxypropionamide, which demonstrated an effective dose (ED50) of 8.3 mg/kg in the maximal electroshock-induced seizure test in mice .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | ED50 (mg/kg) | Administration Route |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | Intraperitoneal |
| Phenytoin | 6.5 | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | Intraperitoneal |
The mechanism by which N-benzyl compounds exert their anticonvulsant effects often involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity or inhibiting excitatory neurotransmission. The presence of specific substituents on the benzyl or acetamido moieties can significantly influence these interactions.
Case Studies
A study conducted by evaluated various derivatives of N-benzyl compounds to determine their anticonvulsant efficacy. The findings highlighted that modifications to the acetamido group could enhance or diminish anticonvulsant activity. Specifically, compounds retaining the acetamido group showed superior protective effects against seizures compared to those lacking it.
In another investigation, researchers synthesized a series of N-benzyl derivatives and assessed their neurotoxicity alongside anticonvulsant properties. The protective index (PI), calculated as TD50/ED50, indicated a favorable safety profile for several compounds tested .
Q & A
Q. What are the recommended synthetic routes for N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including ring formation and amide bond coupling. For example, alkyl halides and acyl chlorides are used for thiomorpholine ring assembly and acetamide linkage, respectively. Critical parameters include solvent choice (e.g., dichloromethane), temperature control (room temperature to reflux), and stoichiometric ratios of reagents like Na₂CO₃. Purification via silica gel chromatography or recrystallization (e.g., from ethyl acetate) is essential for high yield and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the thiomorpholine ring and benzyl group interactions. Mass spectrometry (ESI/APCI) verifies molecular weight. For crystallographic analysis, single-crystal X-ray diffraction using SHELXL software enables precise determination of bond angles, torsion angles, and hydrogen bonding networks. Data collection with diffractometers (e.g., Bruker AXS) and refinement via full-matrix least-squares methods are standard .
Q. How does the thiomorpholine ring influence the compound’s biological activity?
The thiomorpholine core contributes to hydrogen bonding and hydrophobic interactions with biological targets, such as enzymes or receptors. Substituents like diethyl groups at the 2,6-positions enhance steric effects, potentially modulating antifungal or kinase-inhibitory activity. The acetamide linker facilitates solubility and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or target specificity. For example, antifungal activity against Candida species might differ due to membrane permeability or efflux pump mechanisms. Cross-validate results using orthogonal assays (e.g., fluorescence-based binding studies vs. cell viability assays) and employ structure-activity relationship (SAR) models to isolate critical functional groups .
Q. What strategies optimize synthetic yield when scaling up multi-step reactions?
Design of Experiments (DoE) methodologies can identify critical factors (e.g., reaction time, catalyst loading). For example, iterative additions of acetyl chloride in dichloromethane, as seen in related acetamide syntheses, improve acylation efficiency. Microwave-assisted synthesis or flow chemistry may enhance reaction rates and reproducibility for steps requiring inert atmospheres .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
High-resolution data may reveal disorder in flexible side chains (e.g., diethyl groups). SHELXL’s anisotropic displacement parameters and TWIN commands manage twinning or pseudo-symmetry. Hydrogen bonding patterns, analyzed via graph-set theory, help validate intermolecular interactions. For low-quality crystals, synchrotron radiation or cryogenic data collection improves resolution .
Q. How do hydrogen bonding networks in the crystal lattice affect solubility and stability?
The compound’s acetamide and thiomorpholine moieties form N–H···O and C–H···S interactions, creating layered or helical packing motifs. These networks influence melting points and solubility in polar solvents (e.g., DMF). Stability under ambient conditions can be predicted by analyzing thermal displacement parameters in crystallographic data .
Methodological Notes
- Data Contradictions : Cross-reference biological assays with computational docking studies to reconcile activity differences .
- Synthetic Optimization : Use TLC and HPLC to monitor intermediate purity, reducing side products during scale-up .
- Crystallography : Employ SHELXPRO for macromolecular interfaces if studying protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
